![molecular formula C20H16FN5O5S B2593463 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide CAS No. 872597-24-5](/img/no-structure.png)

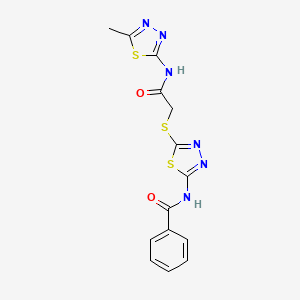

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H16FN5O5S and its molecular weight is 457.44. The purity is usually 95%.

BenchChem offers high-quality N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Multicomponent Synthesis of Bioactive 2-Amino-4H-benzo[b]pyrans

The compound you’ve mentioned can serve as a valuable catalyst in the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives. Researchers have successfully utilized an eco-friendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst for this purpose . The reaction involves grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent- and waste-free conditions. The benefits of this approach include excellent yields, high purity, broad functional group tolerance, durability, reusability, and recyclability.

Noble Ligands Synthesis

The compound can be used to prepare noble ligands. For instance, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) is synthesized via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . These ligands may find applications in coordination chemistry or catalysis.

Novel Benzo[d][1,3]dioxole Derivatives

Researchers have explored novel derivatives of benzo[d][1,3]dioxole, including diselenides. For example, symmetrical diselenide 5-(2-(benzo[d][1,3]dioxol-6-yl) diselanyl) benzo[d][1,3]dioxole was synthesized using 5-bromobenzo[d][1,3]dioxole via Grignard methodology. Such compounds could have interesting properties and applications .

Mecanismo De Acción

Target of Action

The primary targets of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance .

Mode of Action

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide interacts with its targets by inhibiting their activity . It inhibits VEGFR1, thereby preventing the VEGF-induced migration of HUVEC cells, which is indicative of its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps, thereby enhancing the anticancer activity of drugs like doxorubicin in human colorectal carcinoma LS180 cells .

Biochemical Pathways

The inhibition of VEGFR1 by N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting this pathway, the compound prevents the formation of new blood vessels, which is a key process in tumor growth and metastasis . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, enhancing the intracellular concentration of certain anticancer drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain drugs by preventing their efflux from cells .

Result of Action

The result of the action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs . This is evident from the improved IC50 of doxorubicin, the increased activity of caspase-3, and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2-fluoro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride. The resulting intermediate is then reacted with N-(2-aminoethyl)acetamide and the product is finally treated with 4-nitrophenyl chloroformate to yield the desired compound.", "Starting Materials": [ "4-amino-2-thiouracil", "2-fluoro-4-nitrobenzoic acid", "sodium borohydride", "2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride", "N-(2-aminoethyl)acetamide", "4-nitrophenyl chloroformate" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2-fluoro-4-nitrobenzoic acid in the presence of coupling reagents such as EDC and HOBt to yield the corresponding amide intermediate.", "The nitro group in the intermediate is reduced using sodium borohydride to yield the amine intermediate.", "The amine intermediate is then coupled with 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl chloride in the presence of coupling reagents such as EDC and HOBt to yield the desired intermediate.", "The intermediate is then reacted with N-(2-aminoethyl)acetamide in the presence of coupling reagents such as EDC and HOBt to yield the final intermediate.", "The final intermediate is treated with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine to yield the desired compound." ] } | |

Número CAS |

872597-24-5 |

Fórmula molecular |

C20H16FN5O5S |

Peso molecular |

457.44 |

Nombre IUPAC |

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide |

InChI |

InChI=1S/C20H16FN5O5S/c21-12-4-2-1-3-11(12)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-10-5-6-13-14(7-10)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) |

Clave InChI |

WLFVBQUEDQDWHW-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4F)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2593381.png)

![N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2593382.png)

methanone](/img/structure/B2593383.png)

![3-(trifluoromethyl)-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2593385.png)

![N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593388.png)

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593389.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2593402.png)